N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide
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Overview
Description
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a methylphenyl acrylamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with 4-chlorobenzyl chloride.
Formation of the Acrylamide Moiety: The final step involves the reaction of the thiazole intermediate with 4-methylphenylacryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and chlorobenzyl group are believed to play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-5-(4-methylphenyl)pyrimidin-2-amine
- N-(4-Chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
- N-(4-Chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide
Uniqueness
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-methylphenyl)acrylamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the chlorobenzyl and methylphenyl acrylamide moieties enhances its potential for diverse biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H17ClN2OS |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H17ClN2OS/c1-14-2-4-15(5-3-14)8-11-19(24)23-20-22-13-18(25-20)12-16-6-9-17(21)10-7-16/h2-11,13H,12H2,1H3,(H,22,23,24)/b11-8+ |
InChI Key |
WTNNVUBJPIUYSN-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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